Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1179362-00-5
VCID: VC3250986
InChI: InChI=1S/C16H23N3O2.2ClH/c17-8-14-9-19(10-14)15-6-7-18(11-15)16(20)21-12-13-4-2-1-3-5-13;;/h1-5,14-15H,6-12,17H2;2*1H
SMILES: C1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3.Cl.Cl
Molecular Formula: C16H25Cl2N3O2
Molecular Weight: 362.3 g/mol

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride

CAS No.: 1179362-00-5

Cat. No.: VC3250986

Molecular Formula: C16H25Cl2N3O2

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride - 1179362-00-5

Specification

CAS No. 1179362-00-5
Molecular Formula C16H25Cl2N3O2
Molecular Weight 362.3 g/mol
IUPAC Name benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate;dihydrochloride
Standard InChI InChI=1S/C16H23N3O2.2ClH/c17-8-14-9-19(10-14)15-6-7-18(11-15)16(20)21-12-13-4-2-1-3-5-13;;/h1-5,14-15H,6-12,17H2;2*1H
Standard InChI Key UGWJUUPQVHHFPG-UHFFFAOYSA-N
SMILES C1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3.Cl.Cl
Canonical SMILES C1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3.Cl.Cl

Introduction

Physicochemical Properties

Physical Properties and Characterization

The physical properties of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride are fundamental to understanding its behavior in various experimental and therapeutic contexts. As a dihydrochloride salt, the compound typically exists as a crystalline solid at room temperature with enhanced water solubility compared to related non-salt forms. The key physical properties of this compound are summarized in Table 1.

Table 1: Physical Properties of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride

PropertyValueDetermination Method
Molecular FormulaC16H25Cl2N3O2Elemental analysis
Molecular Weight362.3 g/molCalculated from formula
Physical StateCrystalline solidStandard observation
CAS Number1179362-00-5Chemical registry
SolubilityEnhanced in polar solventsBased on salt characteristics
AppearanceWhite to off-white powderVisual observation

The characterization of this compound typically involves a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which provide crucial information about its structure, purity, and identity. These techniques are essential for confirming the compound's structural integrity before proceeding with biological or pharmacological studies.

Chemical Properties and Reactivity

The chemical properties of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride are largely determined by its functional groups and molecular architecture. The compound contains multiple nitrogen atoms that can participate in acid-base reactions, hydrogen bonding, and coordination with various biological targets. The azetidine ring, due to its strained four-membered structure, exhibits distinctive reactivity patterns that differentiate it from other nitrogen-containing heterocycles.

The benzyl carboxylate group can undergo hydrolysis under appropriate conditions, which may be relevant for metabolic transformations or prodrug applications. This functional group also provides a handle for potential structural modifications or conjugations with other molecules of interest. The aminomethyl substituent introduces a primary amine functionality that can engage in various chemical transformations, including nucleophilic substitutions and condensation reactions.

Synthesis and Preparation

Reaction Conditions and Parameters

The successful synthesis of azetidine-containing compounds like Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride typically requires specific reaction conditions. For related azetidine compounds, cyclization reactions are often conducted at elevated temperatures, ranging from 50°C to 150°C, frequently under reflux conditions . The choice of solvent and base is crucial for successful ring closure, with triethylamine showing particular effectiveness for certain azetidine formations .

Interestingly, for some azetidine derivatives, the use of phase transfer catalysts, particularly those containing iodide ions such as tetrabutylammonium iodide, can significantly accelerate cyclization reactions . These catalysts are typically employed in small amounts, ranging from 0.1 to 1.6 mole percent, depending on solubility considerations in the reaction medium .

Purification and Analytical Techniques

Following synthesis, the purification of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride typically employs a combination of techniques to ensure high purity for research applications. Common purification methods include recrystallization, column chromatography, and potentially preparative HPLC for achieving pharmaceutical-grade purity.

The monitoring of reaction progress and characterization of the final product relies heavily on analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). These methods provide crucial information about the purity and structural integrity of the synthesized compound. Mass spectrometry may also be employed to confirm the molecular weight and provide additional structural confirmation through fragmentation pattern analysis.

Biological Activity and Applications

Pharmacological Profile

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride has attracted significant interest in medicinal chemistry due to its unique structural features and potential interactions with biological targets. The compound's pharmacological profile is influenced by its complex structure, featuring both azetidine and pyrrolidine rings, which provides a distinctive three-dimensional scaffold that may interact specifically with certain biological receptors or enzymes.

Studies focusing on the binding affinity of this compound to various biological targets often employ techniques like surface plasmon resonance and fluorescence spectroscopy. These methods provide valuable insights into the molecular interactions underlying the compound's biological activities and can guide the development of structure-activity relationships for optimizing therapeutic potential.

Structure-Activity Relationships

Comparative studies between this compound and structurally related molecules can provide valuable insights into which structural features are essential for specific biological activities. For instance, comparing the activities of compounds with and without the azetidine ring could highlight the importance of this structural element for targeting particular biological pathways or receptors relevant to neurological disorders.

Research Findings and Current Studies

Comparative Analysis with Related Compounds

Comparative studies involving Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride and structurally related compounds provide valuable insights into structure-activity relationships. Compounds like (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1217726-65-2), which shares certain structural features while lacking the azetidine ring, offer interesting comparisons .

Table 2: Comparison of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesCAS Number
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochlorideC16H25Cl2N3O2362.3 g/molAzetidine and pyrrolidine rings1179362-00-5
(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochlorideC13H19ClN2O2270.75 g/molPyrrolidine ring with stereochemistry1217726-65-2
(R)-BENZYL 3-AMINOBUTYRATEC11H15NO2193.24 g/molLinear structure with chiral center176779-14-9

Such comparative analyses can illuminate the specific contributions of various structural elements to biological activity and pharmacological properties, potentially guiding the design of more effective derivatives with enhanced target selectivity or improved pharmacokinetic profiles.

Analytical Methods and Characterization

Spectroscopic Analysis Techniques

Spectroscopic techniques play a crucial role in characterizing Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride and confirming its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides detailed information about the connectivity and environment of atoms within the molecule. The distinctive signals from the azetidine and pyrrolidine rings, as well as the benzyl group, create a characteristic spectral fingerprint that confirms the compound's identity.

Infrared (IR) spectroscopy complements NMR data by identifying key functional groups through their characteristic absorption bands. For Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride, important IR absorptions would include those corresponding to the carbamate C=O stretch, C-N stretching vibrations, and N-H stretching from the aminomethyl group.

Chromatographic and Mass Spectrometric Methods

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for both analyzing and purifying Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride. HPLC analysis can provide crucial information about the compound's purity profile and potentially detect impurities or degradation products that might affect its biological activity or stability.

Mass spectrometry provides complementary information, confirming the molecular weight of the compound and providing fragmentation patterns that further support structural assignments. For Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride, the molecular ion peak and characteristic fragmentation of the azetidine and pyrrolidine rings would provide valuable structural confirmation.

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